molecular formula C7H14N2 B1613023 2,6-Diazaspiro[3.5]nonane CAS No. 885482-15-5

2,6-Diazaspiro[3.5]nonane

Cat. No.: B1613023
CAS No.: 885482-15-5
M. Wt: 126.2 g/mol
InChI Key: IQBNSQTZCBFXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diazaspiro[3.5]nonane is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diazaspiro[3.5]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diazaspiro[3.5]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7(4-8-3-1)5-9-6-7/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBNSQTZCBFXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630913
Record name 2,6-Diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885482-15-5
Record name 2,6-Diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2,6-Diazaspiro[3.5]nonane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,6-Diazaspiro[3.5]nonane (CAS 885482-15-5) Content Type: Technical Monograph & Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists

Executive Summary: Escaping Flatland

In the modern era of drug discovery, the "Escape from Flatland" initiative—prioritizing three-dimensional complexity (


) over planar aromatic systems—has elevated spirocyclic scaffolds from academic curiosities to essential building blocks. 2,6-Diazaspiro[3.5]nonane  (CAS 885482-15-5) represents a premier scaffold in this class.[1][2][3][4]

Unlike its symmetric cousin 2,6-diazaspiro[3.3]heptane, the [3.5]nonane system offers a unique geometric vector, positioning substituents at defined angles that mimic the spatial projection of piperazine or piperidine but with altered conformational entropy and lipophilicity profiles. This guide details the chemical identity, synthesis, medicinal utility, and sourcing protocols for this critical intermediate.[5]

Chemical Identity & Physicochemical Profile[1][6][7][8][9][10][11][12]

CAS Registry Number: 885482-15-5 Note: This CAS is frequently associated with the 2-benzyl-2,6-diazaspiro[3.5]nonane derivative in commercial catalogs. The unsubstituted core or its dihydrochloride salt may carry alternate CAS numbers (e.g., 132181-xx-x or 2901065-95-8 for salts), but 885482-15-5 is the primary commercial identifier used by vendors for the scaffold entry point.

PropertyDataRelevance
IUPAC Name 2,6-Diazaspiro[3.5]nonaneCore scaffold nomenclature.[1][2]
Molecular Formula C

H

N

Low MW allows significant decoration space.
Molecular Weight 126.20 g/mol Ideal for Fragment-Based Drug Design (FBDD).
ClogP ~ -0.5 to 0.2Highly polar; excellent for lowering logD in lipophilic leads.
pKa (Calculated) ~10.5 (2° amine), ~8.5 (2° amine)High basicity requires salt formation (e.g., 2HCl) for stability.
Geometry Spirocyclic (Twisted)Rigidifies linker orientation; restricts rotatable bonds.

Synthesis & Manufacturing Methodologies

The synthesis of 2,6-diazaspiro[3.5]nonane is non-trivial due to the strain of the four-membered azetidine ring. Two primary industrial routes exist: the Piperidine Cyclization Route (most common) and the Azetidine Expansion Route .

Route A: The Piperidine-Mediated Cyclization (Standard Commercial Route)

This route builds the strained azetidine ring onto an existing piperidine core. It is favored for scalability.

  • Starting Material: N-Boc-4-piperidone.

  • Functionalization: Conversion of the ketone to an exocyclic alkene (Wittig) or epoxide.

  • Ring Closure:

    • Method 1 (Alkylation): Double alkylation of a protected amine equivalent (e.g., benzylamine) with a bis-electrophile generated from the piperidine.

    • Method 2 (Kulinkovich-type): Titanium-mediated cyclopropanation followed by ring expansion (less common in bulk).

Route B: The "Orthogonal Protection" Strategy

For medicinal chemistry, having different protecting groups on N2 and N6 is crucial for selective functionalization.

  • Precursor: tert-Butyl 4-formylpiperidine-1-carboxylate.

  • Step 1: Reductive amination with benzylamine.

  • Step 2: Intramolecular cyclization involving a leaving group (mesylate/tosylate) on a pendant hydroxymethyl group.

  • Result: 2-Benzyl-6-Boc-2,6-diazaspiro[3.5]nonane.[1][2][3]

Synthesis_Workflow cluster_0 Commercial Synthesis Pathway SM N-Boc-4-piperidone Inter1 Intermediate: 4-Methylene-N-Boc-piperidine (Exocyclic Alkene) SM->Inter1 Wittig Reaction Inter2 Cycloaddition / Alkylation (Formation of Azetidine Ring) Inter1->Inter2 [2+2] or Alkylation Product 2-Benzyl-2,6-diazaspiro[3.5]nonane (Common Commercial Form) Inter2->Product N-Benzylation Key_Advantage Advantage: Scalable to kg quantities Inter2->Key_Advantage Core 2,6-Diazaspiro[3.5]nonane (Deprotected Core) Product->Core Pd/C Hydrogenation (Deprotection)

Figure 1: Primary synthetic workflow for accessing the 2,6-diazaspiro[3.5]nonane core.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The 2,6-diazaspiro[3.5]nonane system is a superior bioisostere for piperazine .

  • Vectorial Change: While piperazine projects substituents at 180° (chair conformation), the spiro[3.5] system introduces a "kink," altering the exit vector. This is critical when optimizing target engagement in GPCRs where the binding pocket is L-shaped.

  • Lipophilicity Modulation: The spirocyclic core typically lowers LogD compared to bicyclic aromatic systems, improving metabolic stability and solubility.

Case Study: GPR119 Agonists

Research into GPR119 agonists (diabetes targets) utilized the 2,6-diazaspiro[3.5]nonane scaffold to replace a piperidine-piperazine linkage. The spiro scaffold restricted conformational flexibility, locking the molecule into a bioactive conformation that improved potency (EC50) and reduced hERG liability.

Antimycobacterial Agents (DprE1)

Recent studies (e.g., J. Med. Chem. 2025) highlighted 2-benzyl-2,6-diazaspiro[3.5]nonane derivatives as inhibitors of DprE1, a target in Mycobacterium tuberculosis. The scaffold's rigidity allowed precise positioning of the "warhead" to interact with the Cys387 residue.

MedChem_Logic Flat Standard Linker (Piperazine/Piperidine) Issue Issues: High conformational entropy Metabolic liability Flat->Issue Solution Spirocyclic Replacement (2,6-Diazaspiro[3.5]nonane) Issue->Solution Scaffold Hop Outcome Outcomes: 1. Increased Fsp3 2. Lower LogD 3. Novel IP Space Solution->Outcome

Figure 2: Logic flow for selecting spirocyclic scaffolds in lead optimization.

Sourcing & Supplier Evaluation

When sourcing CAS 885482-15-5, researchers must navigate significant ambiguity regarding salt forms and protecting groups.

Critical Sourcing Parameters
  • Chemical Form: Most "in-stock" inventory is the 2-benzyl derivative or a Boc-protected intermediate. The free secondary amine core is unstable and typically sold as a dihydrochloride or oxalate salt .

    • Directive: Always request the Structure and CAS confirmation. If you need the free amine, specify "2,6-Diazaspiro[3.5]nonane dihydrochloride".

  • Purity: Acceptable standard is >95% (NMR). For library synthesis, >97% is recommended to avoid oligomerization byproducts.

  • Residual Solvents: Due to the amine nature, these compounds often trap solvents (DCM, MeOH). Request a Residual Solvent Statement if used for biological assays.

Identified Supplier Categories
  • Primary Manufacturers (Bulk/Process):

    • WuXi AppTec / LabNetwork: Often hold the process patents or capabilities for kg-scale.

    • Pharmablock: Specializes in spirocyclic building blocks; highly reliable for "bizarre" spiro systems.

  • Catalog Aggregators (Research Scale):

    • ChemScene / BLD Pharm: Frequently list CAS 885482-15-5 (often as the benzyl form) and related Boc-protected analogs (e.g., CAS 1086394-57-1).

    • MilliporeSigma: Lists related spiro[3.5] derivatives, ensuring high QA but higher cost.

    • King-Pharm: Lists the specific CAS 885482-15-5.[1][2][3][4][6][7][8][9]

Procurement Checklist
CheckRequirementReason
Verify Structure Confirm if it is the N-benzyl, N-Boc, or free amine salt.
Salt Form Free base is hygroscopic/unstable. Prefer 2HCl or Oxalate.
Stereochemistry While [3.5] is achiral, verify no isomeric impurities if substituted.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Journal of Organic Chemistry. Link (Foundational spirocycle synthesis).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • BenchChem Application Note. (2025). Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.Link

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link

  • ChemScene Product Catalog. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS 1086394-57-1).[1]Link

Sources

The Application Scientist’s Guide to Spiro[3.5]nonane Systems: Conformational Rigidity & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro" Advantage

In modern drug discovery, the escape from "Flatland" (the dominance of planar aromatic scaffolds) is driven by the need for higher fraction of sp^3^ carbons (


). The spiro[3.5]nonane  system represents a premier scaffold in this transition. Unlike fused or bridged systems, the spiro junction—a single quaternary carbon shared between a four-membered (cyclobutane) and six-membered (cyclohexane) ring—creates a unique orthogonal relationship between the two substructures.[1]

This guide dissects the conformational rigidity of this system.[2] While often described as "rigid," the system possesses specific dynamic degrees of freedom that are critical for induced-fit binding. We will analyze the interplay between the cyclohexane chair flip and cyclobutane puckering, provide a robust synthetic protocol, and map the vector properties that make this scaffold a potent bioisostere.

Structural Dynamics & Conformational Analysis

To effectively deploy spiro[3.5]nonane, one must understand that "rigidity" here is not absolute immobility (like adamantane) but rather defined vector constraints .

The Dual-Ring Dynamic

The spiro[3.5]nonane system operates as two coupled mechanical systems sharing a pivot point.

  • The Cyclohexane Ring (The Anchor):

    • Conformation: Predominantly adopts the chair conformation.[3]

    • Dynamics: It undergoes ring inversion (chair-chair flipping) with an energy barrier (

      
      ) of approximately 10.2–10.8 kcal/mol , comparable to gem-dimethyl cyclohexane.[1]
      
    • The Locking Effect: The spiro-cyclobutane moiety acts as a bulky gem-disubstituent.[1] According to the Thorpe-Ingold effect , this substitution slightly compresses the internal angle at the spiro center (< 109.5°), often stabilizing the chair form relative to the twist-boat intermediates.

  • The Cyclobutane Ring (The Wing):

    • Conformation: To relieve torsional strain (eclipsing hydrogens), the ring is puckered (butterfly shape) rather than planar.

    • Puckering Angle: Typically oscillates between 25° and 35° .

    • Inversion: The ring undergoes rapid "wing flapping" (inversion of the pucker) with a very low barrier (< 1.5 kcal/mol).

Vector Alignment (Exit Vectors)

The true value of this scaffold lies in the orthogonality of its exit vectors.

  • Substituents on the cyclohexane ring (C6) project in axial/equatorial domains.[4][5]

  • Substituents on the cyclobutane ring (C4) project at angles roughly 90° to the average plane of the C6 ring.

  • Implication: This allows for the precise positioning of pharmacophores (e.g., H-bond donors) into binding pockets that are inaccessible to planar phenyl rings or flexible alkyl chains.

Conformational Energy Landscape (Visualization)

The following diagram illustrates the energy relationship between the stable chair-pucker conformers and the high-energy transition states.

ConformationalLandscape Fig 1. Conformational Energy Landscape of Spiro[3.5]nonane Stable Global Minimum (Chair-Pucker) PuckerTS Pucker Inversion TS (Planar Cyclobutane) ~1.5 kcal/mol Stable->PuckerTS Rapid Equilibration HalfChair Half-Chair TS (Cyclohexane Flip) ~10.8 kcal/mol Stable->HalfChair Rate Limiting Step TwistBoat Twist-Boat Intermediate ~5.5 kcal/mol HalfChair->TwistBoat Inverted Inverted Chair (Axial/Eq Swap) TwistBoat->Inverted

Synthetic Protocol: Construction of the Core

While many routes exist, the most robust and scalable method for research applications involves the double alkylation of active methylene compounds . This protocol yields the Spiro[3.5]nonan-2-one (or related esters), which serves as a divergent intermediate for library synthesis.[1]

Validated Workflow: The Malonate Strategy

Objective: Synthesis of Ethyl spiro[3.5]nonane-2-carboxylate (Precursor to the ketone/amine).

Reagents:

  • Starting Material: Diethyl cyclohexane-1,1-dicarboxylate (commercially available).[1]

  • Alkylation Agent: 1,3-Dibromopropane.[1]

  • Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).

  • Solvent: Ethanol (EtOH) or DMF.

Step-by-Step Protocol:

  • Preparation of Alkoxide:

    • In a flame-dried 3-neck flask under Nitrogen, dissolve Sodium metal (2.2 eq) in anhydrous Ethanol to generate NaOEt in situ.

    • Why: Freshly prepared alkoxide ensures accurate stoichiometry and minimizes water content which causes ester hydrolysis.

  • Formation of the Enolate:

    • Cool the solution to 0°C.

    • Add Diethyl malonate (1.0 eq) dropwise. Stir for 30 mins.

    • Note: If using the pre-formed cyclohexane diester, skip to step 3. If building from scratch, alkylate malonate with 1,5-dibromopentane first (to make the 6-ring), then the 4-ring.[1]

    • Preferred Route (Direct Spiro): Start with Cyclohexane-1,1-dicarboxylic acid diethyl ester . Add NaH (2.2 eq) in DMF at 0°C.

  • Spirocyclization (The Critical Step):

    • Add 1,3-dibromopropane (1.1 eq) dropwise to the enolate of the cyclohexane diester.

    • Heat to 60°C for 4–12 hours.

    • Mechanism:[6][7][8][9] The first displacement is intermolecular; the second is a rapid intramolecular exo-tet closure favored by the gem-dimethyl effect of the cyclohexane ring.

  • Decarboxylation (Krapcho Conditions):

    • Dissolve the crude spiro-diester in DMSO with NaCl and water (2 eq).[1]

    • Heat to 160°C.

    • Result: This removes one ester group, yielding the mono-ester Ethyl spiro[3.5]nonane-2-carboxylate .[1]

Synthetic Logic Diagram

SynthesisWorkflow Fig 2. Synthetic Pathway for Spiro[3.5]nonane Core SM Cyclohexane-1,1- dicarboxylate Inter Spiro-Diester Intermediate SM->Inter Double Alkylation Reagent 1,3-Dibromopropane + NaH/DMF Reagent->Inter Product Spiro[3.5]nonane Mono-ester Inter->Product -CO2 Decarb Krapcho Decarboxylation

Medicinal Chemistry Applications

Bioisosteric Replacement

The spiro[3.5]nonane system is frequently used to replace:

  • Gem-dimethyl groups: Reduces lipophilicity (

    
    ) while maintaining steric bulk.[1]
    
  • Piperidines/Morpholines: (Specifically the 2-azaspiro[3.5]nonane variant).[1] This alters the basicity (

    
    ) of the amine and changes the metabolic profile.
    
Physicochemical Data Comparison

The following table highlights why a chemist would choose this scaffold over a standard cyclohexane or piperidine.

PropertyCyclohexaneSpiro[3.5]nonane2-Azaspiro[3.5]nonane
Fsp3 1.01.01.0
Shape Globular/FlatOrthogonal/3DOrthogonal/3D
Vector Count 2 (Axial/Eq)4 (Defined Quadrants)3 (Amine + Spiro)
Metabolic Stability Low (Oxidation)High (Quaternary block)High (N-substitution)
Lipophilicity HighModerateTunable
Case Study: Menin Inhibition

A prominent example of spirocyclic utility is found in the development of Revumenib (SNDX-5613) and related Menin-MLL inhibitors.[1][10]

  • Challenge: The binding pocket of Menin requires a precise U-shape conformation of the ligand.

  • Solution: A diazaspiro[3.5]nonane (or similar spiro-amine) core was utilized.[1]

  • Mechanism: The spiro center locked the substituents into a rigid geometry that minimized the entropic penalty (

    
    ) upon binding, while the nitrogen atom provided a critical cation-
    
    
    
    interaction with Tyr319.

References

  • Burkhard, J. A., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Wuitschik, G., et al. (2008). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link (Relevant for spiro-oxetane comparisons).[1]

  • Drug Hunter. (2023). "The Spirocycle Surge in Drug Discovery: Revumenib Case Study." Link

  • BenchChem. (2025).[2][11][12] "Technical Guide to Azaspiro[3.5]nonane Derivatives." Link

Sources

Escaping Flatland: Engineering Novel Nitrogen-Containing Spirocycles for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" paradigm, formalized by Lovering et al., fundamentally shifted medicinal chemistry from planar, aromatic-heavy libraries toward three-dimensional (3D) architectures.[1][2] Nitrogen-containing spirocycles represent the apex of this shift. Unlike fused bicyclic systems, spirocycles possess a single quaternary carbon junction, imparting unique orthogonality to exit vectors. This guide details the structural rationale, synthetic pathways, and physicochemical advantages of integrating novel azaspirocycles into lead optimization campaigns to solve solubility, selectivity, and metabolic stability challenges.

The Structural Rationale: Orthogonality and Rigidity

In lead optimization, a common failure mode is "molecular obesity"—the accumulation of lipophilicity and molecular weight to gain potency, often at the cost of solubility and bioavailability. Spirocycles offer a solution via Vectorial Orthogonality .

Vector Analysis

Planar rings (phenyl, pyridine) present substituents in 120° or 180° vectors on a 2D plane. Spirocycles, particularly small-ring variants like 2-azaspiro[3.3]heptane , project substituents into distinct 3D quadrants.[3][4] This allows the molecule to explore binding pockets inaccessible to flat scaffolds while maintaining a lower lattice energy (improving solubility).

The Gem-Dimethyl Effect Mimicry

The spiro-quaternary center restricts conformational entropy (


), pre-organizing the molecule for binding. This reduces the entropic penalty upon protein-ligand complexation, potentially improving potency without adding molecular weight.
Diagram 1: Vectorial Comparison & Lead Optimization Logic

LeadOptLogic cluster_vectors Vector Transformation Hit Planar Hit (Low Solubility, Promiscuous) Analysis Vector Analysis (Identify Exit Vectors) Hit->Analysis 2D Limitations Scaffold Spirocyclic Core Selection (e.g., Azaspiro[3.3]heptane) Analysis->Scaffold Scaffold Hopping Synthesis Library Synthesis (Divergent Functionalization) Scaffold->Synthesis Modular Assembly Candidate Optimized Lead (High Fsp3, Specificity) Synthesis->Candidate Improved ADME Flat Phenyl/Piperidine (Coplanar Vectors) Spiro Spirocycle (Orthogonal Vectors) Flat->Spiro Fsp3 Increase

Caption: Transformation of planar hits to 3D leads using spirocyclic scaffold hopping to alter vector geometry.

Strategic Bioisosteres

Replacing saturated heterocycles with spirocyclic surrogates is a proven strategy to alter physicochemical properties while retaining pharmacophore positioning.

Standard HeterocycleSpirocyclic BioisostereStructural Advantage
Piperidine 2-Azaspiro[3.3]heptane Lowers lipophilicity (LogD); removes metabolically labile C-H bonds adjacent to N.
Piperazine 2,6-Diazaspiro[3.3]heptane Rigidifies the N-N distance; prevents "boat/chair" conformational flipping.
Morpholine 2-Oxa-6-azaspiro[3.3]heptane Increases water solubility; reduces basicity of the amine (depending on substitution).
Cyclohexane Spiro[2.3]hexane Introduces significant ring strain (

kcal/mol), altering reactivity and metabolic soft spots.

Synthetic Methodologies

Constructing the quaternary center is the primary synthetic bottleneck. We prioritize routes that are scalable and allow for Late-Stage Functionalization (LSF) .

Primary Route: Cyclization of Bis-Electrophiles

This is the industry-standard method for symmetric spirocycles (e.g., azaspiro[3.3]heptanes).

Protocol: Synthesis of N-Boc-2-azaspiro[3.3]heptane Rationale: This scaffold serves as a universal building block. The Boc group allows for controlled coupling, while the cyclobutane ring provides metabolic hardness.

Reagents:

  • Starting Material: 1-Boc-3-azetidinone (commercially available or synthesized from azetidine-3-ol).

  • Reagent A: Diethyl succinate (or similar bis-electrophile precursor).

  • Base: Lithium hexamethyldisilazide (LiHMDS) or NaH.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Enolate Formation: Cool a solution of diethyl succinate (1.1 eq) and 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF to -78°C under

    
    .
    
  • Cyclization: Add LiHMDS (2.2 eq) dropwise over 30 minutes. The kinetic enolate attacks the ketone, followed by intramolecular Claisen condensation (if using esters) or direct alkylation depending on the specific bis-electrophile chain. Note: For the [3.3] system specifically, a more common route involves the double alkylation of a malonate derivative with a 1,3-dihalide, but starting from the azetidinone allows access to the spiro-ketone intermediate.

  • Wittig Olefination (Alternative Entry): React 1-Boc-3-azetidinone with methyl triphenylphosphonium bromide/KOtBu to generate the exocyclic methylene.

  • [2+2] Cycloaddition: React the exocyclic methylene with dichloroketene (generated in situ) to form the spiro-cyclobutanone, which is then dechlorinated.

Route B: Photoredox Dearomatization

For converting flat aromatic hits directly into spirocycles.

  • Mechanism: Radical addition to an aromatic ring followed by cyclization disrupts aromaticity, creating a spiro-center.

  • Application: Useful for converting indoles into spiro-indolenines.

Physicochemical & ADME Profiling

The shift to spirocycles impacts the "Rule of 5" parameters favorably.

Data Table: Impact of Spiro-Scaffolds on Lead Properties

Comparison of a standard biphenyl system vs. a spirocyclic analog (Data generalized from internal datasets and literature).

PropertyPhenyl-Piperidine AnalogSpiro[3.3]heptane AnalogImpact Analysis
ClogP 3.82.4Significant Reduction: Improved lipophilic efficiency (LipE).
Solubility (pH 7.4) < 10 µM> 150 µMHigh Impact: Disruption of crystal packing forces.
Cl_int (Microsomal) High (Rapid Oxidation)Low/MediumStability: Removal of benzylic/allylic metabolic soft spots.
Fsp³ Score 0.250.65Complexity: Correlates with higher clinical success rates.

Experimental Protocol: Validation of Spirocyclic Amines in Library Synthesis

Objective: Validate the nucleophilicity of a sterically constrained spiro-amine (e.g., 2-azaspiro[3.3]heptane) in an amide coupling reaction.

Causality: Spiro-amines can be less nucleophilic due to steric bulk around the nitrogen. Standard HATU conditions may fail; high-energy activation is often required.

Materials:

  • Amine: 2-azaspiro[3.3]heptane hydrochloride.

  • Acid: 4-fluorobenzoic acid (Model substrate).

  • Coupling Agent: T3P (Propylphosphonic anhydride) – Chosen for low epimerization and high reactivity with sterically hindered amines.

  • Base: DIPEA (Diisopropylethylamine).

Workflow:

  • Dissolution: Dissolve 4-fluorobenzoic acid (1.0 mmol) and 2-azaspiro[3.3]heptane HCl (1.1 mmol) in EtOAc (5 mL). Note: EtOAc is preferred over DMF for T3P reactions to facilitate workup.

  • Base Addition: Add DIPEA (3.5 mmol) at 0°C.

  • Activation: Add T3P (50% in EtOAc, 1.5 mmol) dropwise.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by LCMS (Look for M+H peak).

  • Workup: Wash with water, sat.

    
    , and brine.[5] Dry over 
    
    
    
    .
  • Validation:

    
     NMR must show distinct splitting of the spiro-methylene protons (often appearing as complex multiplets due to the rigid ring environment).
    
Diagram 2: Synthetic Workflow for Spiro-Library Generation

SpiroSynthesis Start Commercial Precursor (Azetidinone / Cyclic Ketone) Step1 Spiro-Cyclization (Malonate Alkylation / RCM) Start->Step1 Ring Formation Inter Spiro-Ketone/Ester Intermediate Step1->Inter Isolation Note1 Critical Step: Control quaternary center stereochemistry Step1->Note1 Step2 Functional Group Interconversion (Reductive Amination / Curtius) Inter->Step2 Nitrogen Installation Final Spiro-Amine Scaffold (Ready for Library) Step2->Final Deprotection

Caption: General synthetic workflow for accessing nitrogen-containing spirocyclic scaffolds for library generation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties. Angewandte Chemie. [Link]

  • Gribkoff, V. K., et al. (2024). The Role of Spirocyclic Scaffolds in the Design of Menin-MLL Inhibitors (Revumenib). Journal of Medicinal Chemistry. [Link](Note: Representative citation for Revumenib structural analysis).

Sources

Methodological & Application

Application Notes & Protocols: 2,6-Diazaspiro[3.5]nonane as a Piperazine Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, present in over 100 FDA-approved drugs.[1] Its prevalence is due to the advantageous physicochemical properties conferred by its two basic nitrogen atoms, which can improve aqueous solubility, oral bioavailability, and overall ADME (absorption, distribution, metabolism, and excretion) characteristics.[2] However, the conformational flexibility of the piperazine ring can sometimes be a liability, leading to off-target effects and metabolic instability. In the continuous quest to "escape flatland" and explore three-dimensional chemical space, medicinal chemists are increasingly turning to rigid, spirocyclic scaffolds.[3][4] Among these, 2,6-diazaspiro[3.5]nonane has emerged as a compelling bioisostere for piperazine, offering a unique combination of structural rigidity and synthetic tractability.[5]

This guide provides a comprehensive overview of 2,6-diazaspiro[3.5]nonane, from its synthesis to its application in drug discovery, with a focus on its comparative advantages over the traditional piperazine motif.

The Rationale for 2,6-Diazaspiro[3.5]nonane as a Piperazine Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The substitution of a piperazine ring with a 2,6-diazaspiro[3.5]nonane scaffold is a prime example of this strategy. The spirocyclic nature of this nonane derivative introduces a rigid, three-dimensional element that can lead to several improvements in a drug candidate's profile.[5]

Key Advantages:

  • Improved Metabolic Stability: The spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, potentially reducing clearance and prolonging the drug's half-life.[3][4]

  • Enhanced Target Affinity and Selectivity: The rigid conformation of the spirocycle can pre-organize the molecule for optimal binding to its biological target, leading to increased potency and selectivity.[6]

  • Favorable Physicochemical Properties: The introduction of a spirocyclic center can modulate lipophilicity (LogP/LogD) and aqueous solubility.[3] Studies on similar azaspirocycles have demonstrated a decrease in LogD7.4, which can be beneficial for overall drug-like properties.[3]

  • Novel Chemical Space: The use of 2,6-diazaspiro[3.5]nonane allows for the exploration of novel chemical space and the generation of new intellectual property.

Comparative Physicochemical Properties: 2,6-Diazaspiro[3.5]nonane vs. Piperazine

While direct, head-to-head comparative data for a wide range of derivatives is still emerging, the general trends observed for spirocycles provide valuable insights into the potential advantages of incorporating 2,6-diazaspiro[3.5]nonane into drug candidates. The following table summarizes key physicochemical parameters, compiled from various sources, to illustrate the general advantages of spirocyclic scaffolds.

PropertyPiperazine Analog2,6-Diazaspiro[3.5]nonane AnalogRationale for AdvantageReference
Lipophilicity (logD at pH 7.4) HigherLowerThe three-dimensional structure of the spirocycle can reduce the molecule's overall lipophilicity, which can improve its solubility and reduce off-target effects.[3][5]
Aqueous Solubility LowerHigherThe more polar, three-dimensional nature of the spirocycle can lead to better interactions with water molecules, enhancing solubility.[3][7]
Metabolic Stability (in vitro t½) LowerHigherThe rigid spirocyclic core can sterically hinder access by metabolic enzymes, leading to a longer half-life.[4][8]

Synthesis of 2,6-Diazaspiro[3.5]nonane: A Step-by-Step Protocol

The synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane has been a significant advancement, enabling its use as a versatile building block in medicinal chemistry.[9][10] The following is a generalized protocol based on published methods.

Protocol: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane

This protocol outlines a multi-step synthesis to produce a 2,6-diazaspiro[3.5]nonane derivative with orthogonal protecting groups, allowing for selective functionalization of the two nitrogen atoms.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials Step1 Step 1: 1,3-Dipolar Cycloaddition Start->Step1 Step2 Step 2: Ester Hydrolysis & Amide Coupling Step1->Step2 Step3 Step 3: Ring-Closing Metathesis Step2->Step3 Step4 Step 4: Reduction & Protection Step3->Step4 Product Orthogonally Protected 2,6-Diazaspiro[3.5]nonane Step4->Product

Caption: A generalized workflow for the synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane.

Step 1: 1,3-Dipolar Cycloaddition

  • To a solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and a suitable acrylate derivative in a polar aprotic solvent (e.g., acetonitrile), add a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid).

  • Heat the reaction mixture to reflux or use microwave irradiation to drive the reaction to completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the resulting piperidine intermediate by flash column chromatography.

Step 2: Ester Hydrolysis and Amide Coupling

  • Hydrolyze the ester of the piperidine intermediate using standard conditions (e.g., LiOH in a mixture of THF and water).

  • Acidify the reaction mixture to protonate the resulting carboxylic acid.

  • Couple the carboxylic acid with a protected azetidine derivative using a standard peptide coupling reagent (e.g., HATU or HBTU) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).

  • Monitor the reaction by TLC or LC-MS.

  • Perform an aqueous workup and purify the coupled product by flash column chromatography.

Step 3: Dieckmann Condensation

  • Treat the product from Step 2 with a strong base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF or toluene) at a suitable temperature to induce an intramolecular Dieckmann condensation.

  • Monitor the formation of the spirocyclic β-keto ester by TLC or LC-MS.

  • Carefully quench the reaction with a proton source (e.g., acetic acid or saturated aqueous ammonium chloride).

  • Extract the product and purify by flash column chromatography.

Step 4: Decarboxylation and Reduction

  • Heat the β-keto ester in the presence of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent to effect decarboxylation.

  • Reduce the resulting ketone using a suitable reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to afford the desired 2,6-diazaspiro[3.5]nonane.

  • If necessary, protect one of the nitrogen atoms with an orthogonal protecting group (e.g., Boc anhydride) to allow for selective functionalization.

Note: The specific reagents, reaction conditions, and purification methods may need to be optimized for different substrates.

Applications in Drug Discovery: Case Studies

The utility of the 2,6-diazaspiro[3.5]nonane scaffold has been demonstrated in several areas of drug discovery, including oncology and infectious diseases.

  • KRAS G12C Inhibitors: A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were developed as covalent inhibitors of KRAS G12C, a key oncogenic driver.[11] The spirocyclic moiety was found to bind in the switch-II pocket of the protein and contributed to high metabolic stability and potent anti-tumor activity in a xenograft mouse model.[11]

  • Antimycobacterial Agents: Researchers identified 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones as potent inhibitors of Mycobacterium abscessus.[12] The 2,7-diazaspiro[3.5]nonane scaffold was found to be optimal for maintaining biological activity against both M. tuberculosis and non-tuberculous mycobacteria.[12]

  • Sigma-2 Receptor Ligands: In an exploration of piperazine bioisosteres for sigma-2 receptor ligands, various diazaspiroalkanes were synthesized and evaluated.[13][14] While in this specific case, the replacement of piperazine with diazaspiroalkanes led to a loss in affinity, it provided valuable structure-activity relationship data for future ligand design.[13][15]

Experimental Protocols for Biological Evaluation

To assess the impact of replacing a piperazine with a 2,6-diazaspiro[3.5]nonane, a series of in vitro and in vivo experiments are essential.

Protocol: In Vitro Metabolic Stability Assay

This protocol is designed to compare the metabolic stability of a piperazine-containing compound with its 2,6-diazaspiro[3.5]nonane bioisostere using liver microsomes.

Workflow Diagram:

Metabolic_Stability_Workflow Start Compound Incubation with Microsomes Quench Quench Reaction at Time Points Start->Quench Process Protein Precipitation & Centrifugation Quench->Process Analyze LC-MS/MS Analysis of Supernatant Process->Analyze Calculate Calculate In Vitro Half-Life (t½) Analyze->Calculate

Caption: A workflow for determining the in vitro metabolic stability of a compound.

  • Prepare Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and the test compound (either the piperazine or the 2,6-diazaspiro[3.5]nonane analog) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiate the Reaction: Pre-warm the incubation mixtures to 37°C, then initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t½) can be calculated from the slope of the linear regression.

Conclusion and Future Perspectives

2,6-Diazaspiro[3.5]nonane represents a valuable addition to the medicinal chemist's toolbox, offering a rigid and three-dimensional alternative to the flexible piperazine ring. Its demonstrated advantages in improving metabolic stability and providing novel intellectual property make it an attractive scaffold for the development of next-generation therapeutics. As synthetic methodologies for this and other spirocyclic diamines continue to improve, we can expect to see their increased application in a wide range of drug discovery programs, ultimately leading to the development of safer and more effective medicines.

References

  • Dziadosz, M., & Staszewski, J. P. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Synlett, 26(11), 1594–1598.
  • Dziadosz, M., & Staszewski, J. P. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • BenchChem. (n.d.). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. BenchChem.
  • ResearchGate. (n.d.). Examples of azaspiro[3.n]alkanes in drug discovery.
  • Kavanagh, M. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379.
  • BenchChem. (2025).
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • PubMed. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • ACS Publications. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
  • Semantic Scholar. (n.d.).
  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PMC - NIH. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • ResearchGate. (2025).
  • Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • ResearchGate. (2025). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review.
  • PubMed. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges.
  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • MDPI. (2021).
  • PMC - NIH. (2022).
  • MDPI. (2026). Pharmacokinetics and Drug Interactions.
  • Encyclopedia.pub. (2022). Formulation Strategies to Improve Pharmacokinetics Profile.
  • Frontiers. (2022). The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review.

Sources

spirocyclic scaffolds in sigma receptor ligand design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of Spirocyclic Scaffolds in Sigma Receptor Ligand Design


 and 

(TMEM97) Receptor Modulation

Abstract

This guide details the design, synthesis, and validation of spirocyclic ligands targeting Sigma receptors (


 and 

/TMEM97). Unlike traditional flexible alkyl-amine pharmacophores, spirocyclic scaffolds (e.g., spiro[chroman-piperidines]) offer rigidified 3D geometries that enhance selectivity and metabolic stability by increasing the fraction of sp³-hybridized carbons (Fsp³).[1] This note provides a validated protocol for synthesizing a core spiro-scaffold, conducting competitive radioligand binding assays, and interpreting structure-activity relationships (SAR).

Introduction: The "Escape from Flatland"

Sigma receptors are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane (MAM).

  • 
     Receptor:  Modulates Ca
    
    
    
    signaling and ER stress; target for neurodegeneration and pain.
  • 
     Receptor (TMEM97):  Regulates cholesterol trafficking and autophagy; target for oncology.
    

The Pharmacophore Challenge: Classic sigma ligands (e.g., Haloperidol, PB-28) often rely on flexible alkyl chains connecting a basic amine to aromatic lipophiles. While potent, these "flat" molecules frequently suffer from:

  • Promiscuity: Off-target binding to hERG channels or Dopamine receptors due to conformational flexibility.

  • Poor Physicochemical Properties: Low solubility and rapid metabolic clearance.

The Spirocyclic Solution: Incorporating the basic amine into a spirocyclic system (e.g., spiro[isobenzofuran-1,4'-piperidine]) locks the pharmacophore into a bioactive conformation. This increases Fsp³ (Fraction of sp³ carbons), which correlates directly with improved clinical success rates by enhancing solubility and reducing lipophilicity-driven toxicity.[1]

Strategic Design & SAR Logic

The


 receptor crystal structure (PDB: 5HK1) reveals a hydrophobic pocket that accommodates a positive ionizable group (basic nitrogen).
Diagram 1: The Spirocyclic Pharmacophore Strategy

This diagram illustrates how spiro-scaffolds restrict conformation to fit the Sigma pocket while avoiding off-target clashes.

SigmaPharmacophore cluster_pocket Sigma-1 Receptor Binding Pocket (Hydrophobic Cup) cluster_ligand Spirocyclic Ligand Structure Pocket_Glu172 Glu172 (Anionic Anchor) Pocket_Hydro Hydrophobic Sub-pocket Spiro_Core Spiro-Center (Quaternary C) Basic_N Basic Amine (Piperidine N) Spiro_Core->Basic_N Locks Distance & Vector Aromatic_Wing Aromatic Core Spiro_Core->Aromatic_Wing Orthogonal Orientation Note Advantage: Rigid 3D shape reduces entropy penalty and hERG binding Spiro_Core->Note Basic_N->Pocket_Glu172 Salt Bridge (Critical) Aromatic_Wing->Pocket_Hydro Pi-Stacking

Caption: The spiro-center acts as a structural pivot, rigidly orienting the basic amine for interaction with Glu172 while directing the aromatic moiety into the hydrophobic sub-pocket.

Protocol 1: Synthesis of Spiro[chroman-4,4'-piperidine] Scaffold

This protocol describes the synthesis of a versatile sigma ligand core via a Kabbe Condensation approach. This route is preferred over Grignard additions for scalability.

Reagents:

  • A: 2'-Hydroxyacetophenone (10 mmol)

  • B: N-Benzyl-4-piperidone (10 mmol)

  • C: Pyrrolidine (15 mmol, Catalyst)

  • D: Methanol (anhydrous)

Step-by-Step Workflow:

  • Condensation (The Kabbe Reaction):

    • Dissolve A and B in Methanol (20 mL).

    • Add C (Pyrrolidine) dropwise at room temperature.

    • Critical Step: Heat to reflux (65°C) for 4–6 hours. The pyrrolidine acts as a base to generate the enamine, which undergoes condensation with the ketone followed by intramolecular Michael addition/cyclization.

    • Monitor: TLC (Hexane/EtOAc 3:1). Look for the disappearance of the acetophenone.

  • Workup & Purification:

    • Cool to RT. The product often precipitates.

    • Filter the solid. If no precipitate, evaporate solvent and redissolve in EtOAc, wash with 1N HCl (to remove pyrrolidine), then Brine.

    • Recrystallize from Ethanol.

    • Yield Target: >70% of N-benzyl-spiro[chroman-4,4'-piperidine]-2-one.

  • Reduction (Removal of Carbonyl):

    • To remove the ketone (if a pure chroman is desired) or reduce the lactone: Use LiAlH

      
       (2 equiv) in dry THF at 0°C, then reflux for 2h.
      
    • Quench via Fieser method (Water, 15% NaOH, Water).

  • Debenzylation (The Diversity Point):

    • Dissolve intermediate in MeOH. Add Pd/C (10% wt).

    • Stir under H

      
       atmosphere (balloon) for 12h.
      
    • Filter through Celite.

    • Result: The free secondary amine Spiro[chroman-4,4'-piperidine] . This is your "Master Scaffold" for parallel synthesis (alkylation/acylation).

Protocol 2: Competitive Radioligand Binding Assay

To validate affinity, we use radioligand displacement.

  • 
     Target:  Guinea pig brain membranes (rich in 
    
    
    
    ) or transfected HEK293.
  • 
     Target:  Rat liver membranes (rich in TMEM97) or MCF7 cells.
    

Materials:

  • Radioligand

    
    :  [
    
    
    
    H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).
  • Radioligand

    
    :  [
    
    
    
    H]-DTG (1,3-Di-o-tolylguanidine).[2]
  • Masking Agent: (+)-Pentazocine (required for

    
     assays to block 
    
    
    
    ).[2][3][4]
  • NSB Agent: Haloperidol (10 µM) to define Non-Specific Binding.

  • Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0.

Assay Workflow Diagram

BindingAssay cluster_prep Plate Setup (96-well) start Membrane Preparation (Brain/Liver) Total Total Binding (Membrane + 3H-Ligand) start->Total NSB NSB (+ 10µM Haloperidol) start->NSB Test Test Compound (10^-5 to 10^-10 M) start->Test Incubation Incubation 120 min @ 37°C (σ1) Or 60 min @ RT (σ2) Total->Incubation NSB->Incubation Test->Incubation Harvest Harvesting Filter via Brandel/Tomtec (GF/B filters + 0.5% PEI) Incubation->Harvest Terminates Reaction Count Liquid Scintillation Counting (LSC) Harvest->Count Analysis Data Analysis Non-linear regression (Ki) Count->Analysis

Caption: Workflow for determining binding affinity (Ki). PEI-soaked filters are critical to reduce non-specific binding of hydrophobic sigma ligands.

Detailed Steps:

  • Pre-treatment: Soak Whatman GF/B filters in 0.5% Polyethyleneimine (PEI) for 1 hour. Reason: Sigma ligands are sticky (lipophilic); PEI reduces binding to the filter itself.

  • Incubation (

    
    ): 
    
    • Mix Membrane (20-50 µg protein) + [

      
      H]-(+)-Pentazocine (2-3 nM) + Test Compound.
      
    • Incubate 120 mins at 37°C. Note:

      
       kinetics are slow; equilibrium takes time.
      
  • Incubation (

    
    ): 
    
    • Mix Membrane + [

      
      H]-DTG (3 nM) + (+)-Pentazocine (100 nM)  + Test Compound.
      
    • Critical: The 100 nM (+)-Pentazocine masks

      
       sites. Since DTG is non-selective, without this mask, you are measuring mixed 
      
      
      
      binding.
    • Incubate 60 mins at Room Temperature.

  • Termination: Rapid filtration followed by 3x wash with ice-cold Tris buffer.

  • Calculation:

    
    .
    

Data Presentation & Interpretation

When designing spirocyclic ligands, compare them against a standard "flat" reference (e.g., PB-28).

Table 1: Comparative Properties of Spiro vs. Flat Scaffolds

PropertyFlat Reference (e.g., PB-28)Spirocyclic Analog (e.g., Spiro-piperidine)Impact
Fsp³ 0.250.55Higher Fsp³ predicts better solubility and lower attrition.

Affinity (

)
0.5 nM1.2 nMSlight potency drop is acceptable for gained selectivity.
Selectivity (

/hERG)
10-fold>100-foldCritical Advantage: Rigid shape avoids hERG pore trapping.
LogD 4.5 (High)2.8 (Moderate)Improved metabolic stability; less lipophilic non-specific binding.

Troubleshooting Tips:

  • High NSB: If non-specific binding is >30%, add 0.1% BSA to the assay buffer.

  • Flat SAR: If modifying the aromatic ring doesn't change affinity, the spiro-linker might be too long. Shorten the distance between the basic N and the spiro-center.[5]

References

  • Meyer, C. et al. (2012).[6] Thiophene Bioisosteres of Spirocyclic Sigma Receptor Ligands: Relationships between Substitution Pattern and Sigma Receptor Affinity. Journal of Medicinal Chemistry. Link

  • Schmidt, H. et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Link

  • Alon, A. et al. (2017). Sigma-2 receptor structure is an ER-resident transmembrane protein 97 (TMEM97).[7][8][9] Nature. Link

  • Lovering, F. et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Chu, U.B. & Ruoho, A.E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

Sources

Application Note: Enhancing Metabolic Stability via the Spiro[3.5]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of sp3-hybridized carbons (


) to improve physicochemical properties. The spiro[3.5]nonane  scaffold—specifically the 7-azaspiro[3.5]nonane  and 2-azaspiro[3.5]nonane  variants—has emerged as a critical bioisostere for labile piperidine, piperazine, and cyclohexyl rings.

This Application Note details the mechanistic rationale, synthetic integration, and validation protocols for using spiro[3.5]nonane to mitigate oxidative metabolism. By structurally blocking metabolic "soft spots" and altering lipophilicity vectors, this scaffold can significantly extend intrinsic half-life (


) and reduce hepatic clearance (

) without compromising target affinity.

Scientific Rationale: The Metabolic Shield

The Liability of Piperidines

Piperidine rings are ubiquitous in pharmacophores but suffer from a predictable metabolic liability: Cytochrome P450 (CYP450)-mediated oxidation at the


-carbon (relative to the nitrogen). This leads to iminium ion formation and subsequent ring opening or N-dealkylation.
The Spiro[3.5]nonane Solution

Replacing a 4-substituted piperidine with a 7-azaspiro[3.5]nonane offers three stabilizing mechanisms:

  • Steric Occlusion: The fused 4-membered ring at the C4 position creates significant steric bulk, hindering the approach of the heme-iron center of CYP enzymes to the piperidine ring.

  • Conformational Restriction: The spiro-fusion locks the 6-membered ring into a specific chair conformation, often directing the

    
    -hydrogens into an orientation unfavorable for abstraction.
    
  • Lipophilicity Modulation: The spiro scaffold allows for the removal of lipophilic gem-dimethyl groups often used to block metabolism, maintaining a lower LogD and improving Lipophilic Ligand Efficiency (LLE).

Pathway Visualization

The following diagram illustrates the metabolic divergence between a standard piperidine and the spiro-protected analogue.

MetabolicPathway Piperidine Piperidine Scaffold (Labile) CYP CYP450 Oxidation Piperidine->CYP High Affinity Metabolite Ring Hydroxylation / N-Dealkylation CYP->Metabolite Rapid Clearance Spiro Spiro[3.5]nonane (Stable) Shield Steric Shielding & Conformational Lock Spiro->Shield Bioisosteric Replacement Shield->CYP Blocked Access Intact Intact Drug (Extended t1/2) Shield->Intact Metabolic Stability

Figure 1: Mechanistic comparison of CYP450 susceptibility. The spiro[3.5]nonane scaffold sterically protects the core from oxidative degradation.

Comparative Data: Case Study

The following data summarizes a lead optimization campaign (adapted from GPR119 agonist development [1]) where a 4-phenylpiperidine moiety was replaced with a 7-azaspiro[3.5]nonane core.

ParameterParent Compound (Piperidine)Spiro Analogue (7-azaspiro[3.5]nonane)Impact
Structure 4-substituted piperidine7-substituted-2-azaspiro[3.5]nonaneBioisosteric Swap

(Human)
86.6 µL/min/mg12.6 µL/min/mg7-fold Stability Increase

(Microsomal)
8 min55 minExtended Duration
LogD (pH 7.4) 3.42.9Improved Solubility
IC50 (Target) 12 nM15 nMPotency Maintained

Table 1: Head-to-head comparison demonstrating the "Metabolic Cliff" effect achieved by scaffold hopping to spiro[3.5]nonane.

Experimental Protocol: Synthetic Integration

Objective: Synthesize a functionalized 7-azaspiro[3.5]nonane derivative via Reductive Amination. This is the most common method for attaching the spiro-core to a diverse set of "Left-Hand Side" (LHS) amines.

Reagents Required:

  • Scaffold:tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (Commercially available).

  • Amine Partner: Primary or secondary amine (R-NH2).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve the amine partner (1.0 equiv, 1.0 mmol) in anhydrous DCE (10 mL).

  • Ketone Addition: Add tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.1 equiv, 1.1 mmol).

  • Activation: Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ).
    
  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 equiv, 1.5 mmol) portion-wise over 10 minutes.

    • Critical Note: STAB is preferred over

      
       to prevent reduction of the ketone before imine formation.
      
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the amine.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (20 mL).
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).

  • Deprotection (Optional): If the N-Boc group needs removal for further functionalization, treat with TFA/DCM (1:4 ratio) for 1 hour.

Experimental Protocol: Metabolic Stability Assay

Objective: Determine the Intrinsic Clearance (


) of the synthesized spiro-compound using Human Liver Microsomes (HLM).
Assay Workflow Diagram

AssayWorkflow Prep 1. Preparation Compound (1 µM) + HLM PreInc 2. Pre-Incubation 37°C, 10 min Prep->PreInc Start 3. Initiation Add NADPH (1 mM) PreInc->Start Sampling 4. Sampling 0, 5, 15, 30, 45 min Start->Sampling Quench 5. Quench Add Ice-cold Acetonitrile Sampling->Quench Analysis 6. LC-MS/MS Analysis Quantify % Remaining Quench->Analysis

Figure 2: Standardized workflow for HLM stability assessment.

Detailed Protocol
  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • Control: Use Verapamil or Testosterone as a high-clearance control.

  • Microsome Mix: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in Phosphate Buffer.

  • Pre-Incubation: Mix 40 µL of Compound solution with 40 µL of Microsome suspension in a 96-well plate. Incubate at 37°C for 10 minutes.

  • Initiation: Add 20 µL of pre-warmed NADPH regenerating system (final conc. 1 mM) to initiate the reaction.

  • Sampling: At time points

    
     minutes, remove aliquots.
    
  • Quenching: Immediately transfer aliquots into plates containing ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge at 4000 rpm for 20 minutes. Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Retrieved from 4[3]

  • Drug Hunter. (2025).[5] The Spirocycle Surge in Drug Discovery. Retrieved from 5

  • Matsuda, D., et al. (2018).[6] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Retrieved from 6[7]

  • BenchChem Technical Support. (2025). Enhancing Metabolic Stability of Spirocyclic Drug Candidates. Retrieved from 7

Sources

Application Notes and Protocols for the Deprotection of N-Boc-2,6-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2,6-Diazaspiro[3.5]nonane Scaffold in Drug Discovery

The 2,6-diazaspiro[3.5]nonane moiety is a constrained spirocyclic diamine that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics, offering potential improvements in potency, selectivity, and pharmacokinetic properties.[1] The synthesis of this valuable building block often requires orthogonal protection of the two nitrogen atoms to allow for selective functionalization. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for one of the amine functionalities due to its stability under various conditions and its facile removal under acidic conditions.[1][2]

This guide provides a comprehensive overview of the methodologies for the deprotection of N-Boc-2,6-diazaspiro[3.5]nonane, offering detailed protocols, mechanistic insights, and troubleshooting strategies to aid researchers in the successful synthesis of their target compounds.

Core Principles of N-Boc Deprotection

The removal of the Boc protecting group is typically achieved through acid-catalyzed cleavage.[3][4] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond. This is followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[2][3][5]

Caption: General mechanism of acid-catalyzed N-Boc deprotection.[3][6]

The choice of acid and reaction conditions is crucial and depends on the presence of other acid-sensitive functional groups in the molecule. The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[4][7]

Protocols for N-Boc-2,6-diazaspiro[3.5]nonane Deprotection

The following are detailed protocols for the two most common methods for the deprotection of N-Boc-2,6-diazaspiro[3.5]nonane.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a robust and widely used method for Boc deprotection, typically proceeding to completion within a few hours at room temperature.[2][8]

Materials:

  • N-Boc-2,6-diazaspiro[3.5]nonane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the N-Boc-2,6-diazaspiro[3.5]nonane in anhydrous DCM (a typical concentration is 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution. A common concentration range is 20-50% (v/v) TFA in DCM.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3][8]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Redissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 2,6-diazaspiro[3.5]nonane.[2]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another common and effective approach, often resulting in the precipitation of the deprotected amine as its hydrochloride salt.[6][8]

Materials:

  • N-Boc-2,6-diazaspiro[3.5]nonane

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the N-Boc-2,6-diazaspiro[3.5]nonane in a minimal amount of a suitable solvent if necessary, or add the 4M HCl in dioxane solution directly to the solid starting material.

  • HCl Addition: Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.[6]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[6] The deprotected 2,6-diazaspiro[3.5]nonane hydrochloride salt may precipitate from the solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation:

    • If a precipitate has formed, collect the solid by filtration.

    • Wash the solid with anhydrous diethyl ether to remove non-polar impurities.

    • If the product remains in solution, remove the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation.

    • Dry the solid under vacuum to obtain the pure 2,6-diazaspiro[3.5]nonane hydrochloride.[6]

Troubleshooting and Optimization

Several challenges may be encountered during the deprotection of N-Boc-2,6-diazaspiro[3.5]nonane. The following table summarizes common issues and their mitigation strategies.

Problem Potential Cause Mitigation Strategy Reference
Incomplete or sluggish reactionInsufficient acid strength or stoichiometryIncrease the concentration or equivalents of the acid (TFA or HCl). Gentle heating (e.g., 40-50 °C) may be beneficial for less reactive substrates.[3]
Formation of side productsThe reactive tert-butyl cation can alkylate other nucleophiles.Add a scavenger such as anisole, thioanisole, or triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation.[3][9]
Difficulty with work-up (e.g., emulsions)The deprotected amine may have some water solubility.Adjust the pH of the aqueous layer during extraction to ensure the amine is in its free base form. Use of brine can help to break emulsions.[10]

graph "Deprotection_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="N-Boc-2,6-diazaspiro[3.5]nonane"]; Dissolve [label="Dissolve in Anhydrous Solvent (e.g., DCM)"]; Add_Acid [label="Add Acid (TFA or HCl in Dioxane)"]; React [label="Stir at RT (Monitor by TLC/LC-MS)"]; Workup [label="Work-up (Neutralization/Precipitation)"]; Isolate [label="Isolate Deprotected Product"];

Start -> Dissolve; Dissolve -> Add_Acid; Add_Acid -> React; React -> Workup; Workup -> Isolate; }

Caption: A generalized workflow for the deprotection of N-Boc-2,6-diazaspiro[3.5]nonane.

Alternative Deprotection Methods

For substrates containing other acid-sensitive functional groups, milder deprotection conditions may be necessary.

Oxalyl Chloride in Methanol

This method is reported to be very mild and tolerant of acid-labile esters.[9][11] The reaction proceeds by dissolving the N-Boc protected amine in methanol, followed by the dropwise addition of oxalyl chloride.[3][11] The reaction is typically complete within a few hours at room temperature.[9]

Aqueous Phosphoric Acid

Using aqueous phosphoric acid has been shown to be selective for Boc deprotection in the presence of benzyl esters.[9] The reaction is typically carried out by heating a mixture of the Boc-protected amine and 85% aqueous phosphoric acid in a suitable solvent like toluene at 40-50°C.[9]

Conclusion

The deprotection of N-Boc-2,6-diazaspiro[3.5]nonane is a critical step in the synthesis of more complex molecules for drug discovery. The choice of deprotection method, primarily between TFA and HCl, should be guided by the overall synthetic strategy and the presence of other functional groups. By following the detailed protocols and considering the troubleshooting advice provided, researchers can effectively and efficiently obtain the desired deprotected spirocyclic diamine for further elaboration.

References

  • N-Boc deprotection issues and altern
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (URL: )
  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (URL: )
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. (URL: )
  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. (URL: )
  • Experimental procedure for deprotection of Boc-protected amines - Benchchem. (URL: )
  • Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd. (URL: [Link])

  • Alternative mild deprotection methods for BOC-L-Alanine benzyl ester - Benchchem. (URL: )
  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development - Benchchem. (URL: )
  • Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. (URL: [Link])

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (URL: [Link])

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (URL: [Link])

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (URL: [Link])

Sources

Troubleshooting & Optimization

preventing ring opening during acidic deprotection of spiro amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ring Opening During Acidic Deprotection of Spiro Amines Doc ID: SCT-DEP-004 | Last Updated: 2026-02-25

Diagnostic: Vulnerability Assessment

Before initiating deprotection, determine if your spiro scaffold is at risk. Not all spirocycles are equally fragile.

Risk Assessment Matrix
Risk LevelScaffold TypeCritical Failure ModeRecommended Protocol
High Spirooxetane-3-amines (esp. monosubstituted)Acid-catalyzed ring opening to 1,3-diols or rearrangement.Protocol B (Anhydrous Lewis Acid)
High Spiro[3.3]heptan-1-ols (with amine)Semipinacol rearrangement (strain release).Protocol B or C (Mild Acid)
Medium Spiroazetidines Ring opening via nucleophilic attack (if

active).
Protocol A (Optimized TFA)
Low Spiro[5.5]undecanes (Carbocyclic)Generally stable; standard conditions apply.Standard HCl/Dioxane
Decision Logic (DOT Visualization)

DeprotectionLogic Start Start: Boc-Spiro Amine Q1 Contains Strained Heterocycle? (Oxetane, Azetidine) Start->Q1 Q2 Is the Heteroatom at the Spiro Junction? Q1->Q2 Yes SolC Standard HCl/Dioxane Q1->SolC No (Carbocyclic/Large Ring) Q3 Is the system 3,3-disubstituted? Q2->Q3 No (e.g., Spirooxetane) RiskHigh HIGH RISK: Acid-Catalyzed Hydrolysis Q2->RiskHigh Yes (Spiroketal/Aminal) SolA Use Protocol B: TMSOTf (Anhydrous) Q3->SolA No (Exposed) SolB Use Protocol A: TFA/DCM (Cold, Dilute) Q3->SolB Yes (Steric Protection) RiskHigh->SolA RiskMed MEDIUM RISK: Cation Trapping RiskMed->SolB

Figure 1: Decision tree for selecting deprotection conditions based on structural vulnerability.

The Knowledge Base: Mechanisms of Failure

To prevent ring opening, one must understand the driving forces: Protonation , Strain Release , and Nucleophilic Trapping .

The "Hidden" Hydrolysis Mechanism

In spirooxetanes and azetidines, the heteroatom (O or N) acts as a Lewis base. Under standard acidic conditions (e.g., 4M HCl in Dioxane), the following cascade occurs:

  • Protonation: The ether oxygen is protonated, turning it into a good leaving group (

    
    ).
    
  • Ring Strain: The 4-membered ring possesses ~26 kcal/mol of strain energy. Opening the ring releases this energy.

  • Nucleophilic Attack: Even trace water or the chloride counter-ion attacks the

    
    -carbon (often the spiro center or adjacent carbon), cleaving the ring.
    

Key Insight: 3,3-disubstituted spirooxetanes are significantly more stable than monosubstituted ones because the substituents sterically block the trajectory of incoming nucleophiles toward the


 orbital [1].[1]
Mechanistic Pathway (DOT Visualization)

Mechanism Substrate Spirooxetane-Boc Protonated Protonated Ether (Activated LG) Substrate->Protonated + H+ Transition Transition State (Strain Release) Protonated->Transition + Nucleophile (H2O/Cl-) Desired Deprotected Spiro Amine Protonated->Desired - tBu+ (Scavenged) No Nucleophile Attack Opened Ring-Opened Product (Diol/Amino-alcohol) Transition->Opened Ring Cleavage

Figure 2: Competition between desired Boc-removal and undesired ring opening.

Troubleshooting Guides & FAQs

Issue 1: "My spirooxetane vanishes after HCl deprotection."

Diagnosis: You likely used aqueous acid or HCl in a nucleophilic solvent (MeOH/Dioxane). The chloride ion is nucleophilic enough to open protonated oxetanes at room temperature. Corrective Action: Switch to Protocol A (TFA/DCM) . The trifluoroacetate anion is non-nucleophilic. Ensure the reaction is anhydrous to prevent water from acting as the nucleophile.

Issue 2: "I see a +18 mass shift (or +36) in LCMS."

Diagnosis: This indicates hydration (ring opening by water). Corrective Action:

  • Dry your DCM over activated molecular sieves.

  • Add a cation scavenger (e.g., Triethylsilane) to quench the t-butyl cation immediately, preventing it from alkylating the sensitive ring or generating isobutylene which can polymerize.

Issue 3: "The reaction works on 5mg but fails on 5g."

Diagnosis: Exotherm control. The cleavage of Boc releases CO2 and isobutylene, generating heat. Heat accelerates the ring-opening kinetics of the strained spirocycle more than the deprotection. Corrective Action: Perform the addition of acid at 0°C or -10°C. Dilute the reaction (0.05 M instead of 0.2 M).

Validated Protocols

Protocol A: Optimized TFA Deprotection (The "Cold & Dry" Method)

Best for: 3,3-disubstituted spirooxetanes and moderately strained amines.

Reagents:

  • Trifluoroacetic acid (TFA), Reagent Grade >99%

  • Dichloromethane (DCM), Anhydrous

  • Optional: Triethylsilane (

    
    ) as scavenger
    

Procedure:

  • Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise. Ratio: 1:4 TFA:DCM (v/v).

    • Note: If the substrate is electron-rich or highly fragile, add 2.0 equiv of

      
       before the TFA.
      
  • Stir at 0 °C for 1–2 hours. Monitor by TLC/LCMS.[2] Do not let it warm to RT unless necessary.

  • Workup (Critical): Do not concentrate the acidic solution (high concentration of acid + heat = ring opening).

    • Pour into cold saturated

      
       or use a basic resin (e.g., Amberlyst A-21) to quench acid before evaporation.
      
Protocol B: TMSOTf Mediated Deprotection (The "Anhydrous" Method)

Best for: Highly acid-sensitive spiro-ketals, monosubstituted oxetanes, or substrates containing other acid-labile groups.

Mechanism: TMSOTf acts as a Lewis acid to coordinate the Boc carbonyl, facilitating cleavage without generating free protons that attack the spiro ring [2].

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 2,6-Lutidine (Base scavenger)

  • DCM (Anhydrous)

Procedure:

  • Dissolve substrate (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM at 0 °C.

  • Add TMSOTf (1.1 equiv) dropwise.

  • Stir at 0 °C for 30–60 minutes.

  • Quench with MeOH (excess) to cleave the intermediate silyl carbamate.

  • Concentrate and purify.[3]

References

  • Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Sakurai, M., et al. (1978). Method for removal of N-tert-butoxycarbonyl protecting group with trimethylsilyl trifluoromethanesulfonate. Chemical & Pharmaceutical Bulletin.

  • Burkhard, J. A., et al. (2010).[4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

Sources

Technical Support Center: Navigating Solubility Challenges of Free Base 2,6-Diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2,6-diazaspiro[3.5]nonane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the solubility characteristics of the free base form of this versatile spirocyclic diamine. As a valued building block in medicinal chemistry, understanding and overcoming its solubility limitations is crucial for successful experimental outcomes. This guide offers troubleshooting protocols, frequently asked questions, and expert insights to streamline your research and development efforts.

Troubleshooting Guide: Addressing Common Solubility Issues

This section provides a systematic approach to resolving specific solubility challenges you may encounter during your experiments with free base 2,6-diazaspiro[3.5]nonane.

Question: My free base 2,6-diazaspiro[3.5]nonane is not dissolving in my chosen solvent. What steps should I take?

Answer:

Dissolution failure of free base 2,6-diazaspiro[3.5]nonane can be attributed to several factors, primarily related to solvent choice and the inherent physicochemical properties of the compound. Follow this troubleshooting workflow to address the issue:

Caption: Troubleshooting workflow for dissolution of 2,6-diazaspiro[3.5]nonane.

Question: I've managed to dissolve the free base, but it precipitates out of solution over time. How can I prevent this?

Answer:

Precipitation after initial dissolution suggests that you have formed a supersaturated or metastable solution. Several factors could be at play:

  • Temperature Fluctuations: Solubility is often temperature-dependent. If the solution was warmed to aid dissolution, it might become supersaturated upon cooling to room temperature.

    • Solution: Maintain the solution at the temperature at which the compound dissolved, or determine the solubility at room temperature to prepare a stable solution.

  • Solvent Evaporation: The concentration of your compound will increase as the solvent evaporates, potentially exceeding its solubility limit.

    • Solution: Store the solution in a tightly sealed container to minimize evaporation.

  • pH Changes: For aqueous or protic solvent systems, absorption of atmospheric carbon dioxide can lower the pH, potentially leading to the precipitation of the free base if it was close to its saturation point.

    • Solution: Consider buffering the solution if appropriate for your experimental conditions, or store it under an inert atmosphere (e.g., nitrogen or argon).

  • Polymorphism: The compound may have initially dissolved in a less stable, more soluble polymorphic form, which then converts to a more stable, less soluble form over time, causing precipitation.

    • Solution: Characterize the solid form of your starting material and the precipitate using techniques like X-ray powder diffraction (XRPD) to investigate potential polymorphism. Annealing the starting material may help to convert it to the most stable form before dissolution.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of free base 2,6-diazaspiro[3.5]nonane.

Q1: What are the general solubility characteristics of free base 2,6-diazaspiro[3.5]nonane?

A1: As a diamine, 2,6-diazaspiro[3.5]nonane is a basic compound. Its solubility is therefore highly dependent on the nature of the solvent and the pH of the medium.

  • Organic Solvents: It is expected to be more soluble in polar organic solvents, particularly those that can act as hydrogen bond donors or acceptors. Due to its basic nature, it may exhibit good solubility in alcohols (e.g., methanol, ethanol) and chlorinated solvents (e.g., dichloromethane, chloroform). Its solubility in non-polar solvents like hexanes is likely to be low.

  • Aqueous Solvents: The aqueous solubility of the free base is expected to be limited but will increase significantly in acidic conditions due to the formation of more soluble ammonium salts.[1]

Q2: How does pH affect the aqueous solubility of 2,6-diazaspiro[3.5]nonane?

A2: The aqueous solubility of 2,6-diazaspiro[3.5]nonane is directly proportional to the degree of its ionization, which is governed by the pH of the solution. As a diamine, it has two basic nitrogen atoms that can be protonated. At lower pH values (acidic conditions), the equilibrium shifts towards the protonated, more polar, and thus more water-soluble salt forms. Conversely, at higher pH values (basic conditions), the compound exists predominantly in its less soluble free base form.

Q3: Can I improve the aqueous solubility of 2,6-diazaspiro[3.5]nonane by forming a salt?

A3: Absolutely. Salt formation is a standard and highly effective strategy for increasing the aqueous solubility of basic compounds like 2,6-diazaspiro[3.5]nonane.[2][3] By reacting the free base with a suitable acid (e.g., hydrochloric acid, sulfuric acid, or a pharmaceutically acceptable organic acid), you can form a salt that is often significantly more soluble in water than the free base. The choice of the counter-ion can also influence the physicochemical properties of the resulting salt.

Q4: What are the recommended storage conditions for free base 2,6-diazaspiro[3.5]nonane to maintain its integrity and solubility?

A4: To ensure the long-term stability and consistent solubility of free base 2,6-diazaspiro[3.5]nonane, it is recommended to:

  • Store as a solid: Keep the compound in a tightly sealed container in a cool, dry place, protected from light.[4][5]

  • Inert atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric components like carbon dioxide and moisture.

  • Solutions: If you need to store the compound in solution, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, store in a tightly sealed vial at a low temperature (e.g., 2-8°C or -20°C), and allow the solution to return to room temperature before use to avoid precipitation.[6] Be aware that long-term storage in solution may lead to degradation or precipitation.

Q5: Are there any predictive models to estimate the solubility of 2,6-diazaspiro[3.5]nonane?

A5: While experimental determination is the gold standard, computational models can provide useful estimates of solubility. Methods like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can predict thermodynamic properties, including solubility, based on quantum chemical calculations.[7][8] These models can be particularly useful for screening a wide range of solvents to identify promising candidates for experimental evaluation. However, the accuracy of these predictions can vary, and they should be used as a guide rather than a substitute for experimental data.[2][9]

Data Presentation

Table 1: Qualitative Solubility of Free Base 2,6-Diazaspiro[3.5]nonane in Common Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighPolar, protic solvents capable of hydrogen bonding with the amine groups.
Chlorinated Dichloromethane, ChloroformHighPolar, aprotic solvents that can effectively solvate the amine.
Ethers Tetrahydrofuran (THF), DioxaneModeratePolar, aprotic solvents with some ability to accept hydrogen bonds.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModeratePrimarily non-polar, with some limited capacity to interact with the amine.
Aliphatic Hydrocarbons Hexanes, HeptaneLowNon-polar solvents with weak interactions with the polar amine groups.
Aqueous (Acidic) 0.1 M HClHighProtonation of the amine groups to form highly soluble ammonium salts.[1]
Aqueous (Neutral) Water (pH ~7)LowLimited solubility of the neutral free base.
Aqueous (Basic) 0.1 M NaOHVery LowSuppression of protonation, favoring the least soluble free base form.

Experimental Protocols

This section provides a detailed, step-by-step methodology for determining the solubility of free base 2,6-diazaspiro[3.5]nonane in a solvent of your choice.

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound.[10]

Materials:

  • Free base 2,6-diazaspiro[3.5]nonane

  • Selected solvent(s)

  • Glass vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or agitator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid free base 2,6-diazaspiro[3.5]nonane to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the chosen solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vial for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to sample at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration of the dissolved compound has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of 2,6-diazaspiro[3.5]nonane.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of 2,6-diazaspiro[3.5]nonane of known concentrations.

    • From the calibration curve, determine the concentration of the amine in the diluted sample.

    • Calculate the solubility of the free base in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Protocol 2: Salt Formation for Enhanced Aqueous Solubility

This protocol describes a general procedure for forming a salt of 2,6-diazaspiro[3.5]nonane to improve its solubility in aqueous media.

Materials:

  • Free base 2,6-diazaspiro[3.5]nonane

  • Selected acid (e.g., hydrochloric acid, methanesulfonic acid) as a solution of known concentration

  • Suitable organic solvent (e.g., isopropanol, ethanol)

  • Stir plate and stir bar

  • pH meter or pH paper

Procedure:

  • Dissolution of the Free Base:

    • Dissolve a known amount of free base 2,6-diazaspiro[3.5]nonane in a minimal amount of a suitable organic solvent.

  • Acid Addition:

    • While stirring, slowly add a stoichiometric equivalent of the selected acid. For the dihydrochloride salt, two equivalents of acid will be required.

    • Monitor the reaction. The salt may precipitate out of the organic solvent.

  • Isolation of the Salt (if precipitated):

    • If a precipitate forms, collect the solid by filtration.

    • Wash the solid with a small amount of the organic solvent and then with a non-polar solvent like diethyl ether or hexanes.

    • Dry the salt under vacuum.

  • Aqueous Solution Preparation:

    • The isolated salt can then be dissolved in water or an aqueous buffer to the desired concentration.

    • Alternatively, for in-situ salt formation, the free base can be suspended in the aqueous medium, and the acid can be added dropwise until the solid dissolves. Monitor the pH to ensure it remains in the desired range.

Caption: Workflow for enhancing aqueous solubility via salt formation.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.
  • Jessop, P. G., et al. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Green Chemistry, 20(16), 3901-3912.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from Jay C. McLaughlin's academic resources.
  • Poncelet, O., et al. (1990). Journal of Colloid and Interface Science, 138(2), 431-441.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. Retrieved from [Link]

  • Merck. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Linn, M., et al. (2023). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Molecular Pharmaceutics, 20(3), 1684-1699.
  • Zenodo. (2018). Prediction of Solubility with COSMO-RS.
  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]

  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection, 188, 75-84.
  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF.
  • Google Patents. (1956). Diamines and salts thereof. US2739981A.
  • Purity-IQ. (n.d.). Solubility for Common Extractable Compounds.
  • Google Patents. (2005). Method for determining solubility of a chemical compound. WO2005116635A1.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Pavia, D. L., et al. (n.d.). From: Intro to Org, Lab. Tech: A microscale approach. Bellevue College.
  • MDPI. (2024). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. International Journal of Molecular Sciences, 25(12), 6505.
  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • U.S. Environmental Protection Agency. (n.d.). 2,6-Diazaspiro[3.5]nonane - Exposure.
  • PhytoBank. (2015). Showing 2,7-diazaspiro[3.5]nonane (PHY0171176).
  • ChemWhat. (n.d.). 2,6-Diazaspiro[3.5]nonane-6-carboxylic acid, 1,1-diMethylethyl ester, hydrochloride (1:1) CAS.
  • ResearchGate. (2025).
  • Supporting Information. (n.d.). 2,6-Diazaspiro[3.3]heptanes.
  • U.S. Environmental Protection Agency. (n.d.). 1,1-Dimethylethyl 6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate.
  • Figshare. (2020).
  • Bryan Research & Engineering, LLC. (n.d.). Solubility of Hydrocarbons in Physical Solvents.
  • U.S. Environmental Protection Agency. (n.d.). 2,6-Diazaspiro[3.5]nonane - Hazard Genotoxicity.
  • Acree, Jr., W. E. (Ed.). (n.d.). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I.
  • Semantic Scholar. (n.d.).
  • IUPAC. (n.d.).
  • MDPI. (2006). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. Molecules, 11(4), 227-234.
  • Pharmaffiliates. (n.d.). 7-Azaspiro[3.5]nonane-2-ethanol. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystallography of 2,6-Diazaspiro[3.5]nonane Salts: Strategies for Crystal Engineering in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of an active pharmaceutical ingredient (API) is paramount. X-ray crystallography provides the definitive solid-state structure, offering insights into intermolecular interactions, polymorphism, and physicochemical properties that are critical for formulation and regulatory approval. This guide provides a comprehensive comparison of strategies for obtaining high-quality single crystals of 2,6-diazaspiro[3.5]nonane salts, a valuable scaffold in modern medicinal chemistry. While specific crystal structures for this scaffold are not widely published, this guide leverages established principles of crystal engineering and documented procedures for analogous spirocyclic amines to provide a robust experimental framework. We will explore the rationale behind counterion selection, detail crystallization protocols, and present a framework for comparative analysis of the resulting crystal structures.

Introduction: The Significance of Spirocyclic Scaffolds and Salt Formation

Azaspirocycles are a class of compounds that have gained significant traction in drug discovery due to their unique three-dimensional architecture. This non-planar, rigid structure can lead to improved physicochemical properties such as enhanced solubility and metabolic stability when compared to their acyclic or simple cyclic counterparts[1]. The 2,6-diazaspiro[3.5]nonane core, with its two strategically placed nitrogen atoms, offers multiple points for functionalization and interaction with biological targets.

However, the properties of the freebase form of such amines are often not optimal for pharmaceutical development. Salt formation is a widely employed strategy to improve the solubility, stability, and bioavailability of amine-containing APIs. The choice of the counterion is a critical decision that directly influences the crystallographic outcome and the ultimate performance of the drug substance.

This guide will focus on a comparative analysis of two common salt forms for basic compounds: the hydrochloride and the oxalate salt of 2,6-diazaspiro[3.5]nonane.

Rationale for Counterion Selection: Hydrochloride vs. Oxalate

The selection of an appropriate counterion is a key step in pharmaceutical salt screening. The goal is to form a stable, crystalline salt with desirable physicochemical properties.

Hydrochloride Salts
  • Prevalence and Regulatory Acceptance: Hydrochloride salts are the most common type of salt for basic drugs, with a long history of safe and effective use[2]. This extensive precedent simplifies the regulatory pathway.

  • Impact on Solubility: The small, highly electronegative chloride ion generally imparts good aqueous solubility to the parent molecule.

  • Hydrogen Bonding: In the crystal lattice of an amine hydrochloride, a charge-assisted hydrogen bond almost invariably forms between the protonated amine (N+-H) and the chloride ion (Cl-). These strong interactions are major contributors to crystal stability[2].

Oxalate Salts
  • Dicarboxylic Acid Advantage: Oxalic acid is a dicarboxylic acid, offering two points for hydrogen bonding. This can lead to the formation of more complex and often highly ordered crystalline networks.

  • Polymorphism: The potential for different hydrogen bonding motifs with oxalate can sometimes lead to a higher propensity for polymorphism. While this can present challenges, it also offers the opportunity to find a more stable crystalline form.

  • Alternative Properties: For APIs where the hydrochloride salt exhibits undesirable properties (e.g., hygroscopicity), oxalate provides a viable alternative with different hydration and stability profiles.

Experimental Workflow for Salt Formation and Crystallization

The following diagram outlines the general workflow for the preparation and crystallographic analysis of 2,6-diazaspiro[3.5]nonane salts.

Crystallization Workflow cluster_Preparation Salt Preparation cluster_Crystallization Crystallization cluster_Analysis Analysis Freebase 2,6-Diazaspiro[3.5]nonane (Freebase in Solution) Add_HCl Add HCl (e.g., in isopropanol) Freebase->Add_HCl Add_Oxalic Add Oxalic Acid (e.g., in ethanol) Freebase->Add_Oxalic HCl_Salt Dihydrochloride Salt Solution Add_HCl->HCl_Salt Oxalate_Salt Dioxalate Salt Solution Add_Oxalic->Oxalate_Salt Slow_Evap Slow Evaporation HCl_Salt->Slow_Evap Vapor_Diff Vapor Diffusion HCl_Salt->Vapor_Diff Solvent_Layer Solvent Layering HCl_Salt->Solvent_Layer Oxalate_Salt->Slow_Evap Oxalate_Salt->Vapor_Diff Oxalate_Salt->Solvent_Layer Single_Crystals Single Crystals Slow_Evap->Single_Crystals Vapor_Diff->Single_Crystals Solvent_Layer->Single_Crystals XRD Single-Crystal X-ray Diffraction Single_Crystals->XRD Structure Crystal Structure Determination XRD->Structure

Caption: General workflow for the preparation and crystallographic analysis of amine salts.

Experimental Protocols

The following protocols are designed to be robust starting points for obtaining X-ray quality crystals of 2,6-diazaspiro[3.5]nonane salts. Purity of the starting material is crucial; it is recommended to start with the freebase of at least 95% purity.

Synthesis of 2,6-Diazaspiro[3.5]nonane Salts

3.1.1. Dihydrochloride Salt

  • Dissolve 1.0 mmol of 2,6-diazaspiro[3.5]nonane freebase in 5 mL of isopropanol.

  • To this solution, add 2.2 equivalents of a 2M solution of HCl in isopropanol dropwise with stirring.

  • A precipitate may form immediately. Stir the suspension at room temperature for 1 hour.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum. This will be your bulk material for crystallization screening.

  • If no precipitate forms, use the solution directly for crystallization experiments.

3.1.2. Dioxalate Salt

  • Dissolve 1.0 mmol of 2,6-diazaspiro[3.5]nonane freebase in 10 mL of ethanol, warming gently if necessary.

  • In a separate flask, dissolve 2.0 mmol of oxalic acid in 5 mL of ethanol.

  • Add the oxalic acid solution dropwise to the stirred amine solution.

  • A precipitate is likely to form. Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction is often a process of trial and error. The following methods provide different kinetic and thermodynamic conditions for crystal growth.

3.2.1. Slow Evaporation

This is often the simplest method to set up.

  • Prepare a saturated or near-saturated solution of the salt in a suitable solvent (see Table 1 for suggestions).

  • Filter the solution through a syringe filter (0.2 µm) into a clean, small vial.

  • Cover the vial with a cap that has a small hole or use parafilm with a few needle punctures to allow for slow solvent evaporation.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks[3][4].

3.2.2. Vapor Diffusion

This technique is excellent for small quantities of material and allows for a more controlled approach to supersaturation.

  • In a small, open vial (the "inner vial"), dissolve the salt in a small amount of a relatively low-volatility solvent in which it is soluble.

  • Place this inner vial inside a larger, sealed container (the "outer jar").

  • Add a larger volume of a more volatile "anti-solvent" (a solvent in which the salt is poorly soluble) to the outer jar, ensuring the level is below the top of the inner vial.

  • Seal the outer jar. The vapor of the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the salt and promoting crystallization[5].

3.2.3. Solvent Layering (Liquid Diffusion)

This method creates a sharp interface between a solution of the compound and an anti-solvent.

  • Dissolve the salt in a small amount of a dense solvent.

  • Carefully layer a less dense, miscible anti-solvent on top of this solution, minimizing mixing at the interface[4][6].

  • Crystals will ideally form at the interface as the solvents slowly mix.

Crystallization TechniquePrincipleBest For
Slow Evaporation Gradual increase in concentration as solvent evaporates.Thermally stable compounds with moderate volatility solvents[3][5].
Vapor Diffusion Slow decrease in solubility by diffusion of an anti-solvent vapor.Small quantities of material; provides good control over crystallization rate[5].
Solvent Layering Diffusion across a liquid-liquid interface to induce supersaturation.Systems where a clear solvent/anti-solvent pair is identified[4][6].
Table 1: Comparison of Common Crystallization Techniques.
Logical Flow for Solvent Selection in Crystallization

Solvent Selection Logic Start Start with Salt Solubility_Test Test Solubility in a Range of Solvents (e.g., MeOH, EtOH, MeCN, H2O) Start->Solubility_Test Soluble Highly Soluble Solubility_Test->Soluble Good Sparingly_Soluble Sparingly Soluble Solubility_Test->Sparingly_Soluble Moderate Insoluble Insoluble Solubility_Test->Insoluble Poor Vapor_Diffusion Use as Solvent in Vapor Diffusion Soluble->Vapor_Diffusion Slow_Evaporation Use for Slow Evaporation Sparingly_Soluble->Slow_Evaporation Anti_Solvent Use as Anti-Solvent in Vapor Diffusion or Layering Insoluble->Anti_Solvent

Caption: A decision-making flowchart for selecting appropriate solvents for crystallization experiments.

Comparative Analysis of Expected Crystal Structures

Once suitable crystals are obtained and analyzed by X-ray diffraction, a detailed comparison of the structural features of the hydrochloride and oxalate salts will provide valuable insights.

Parameter2,6-Diazaspiro[3.5]nonane Dihydrochloride2,6-Diazaspiro[3.5]nonane DioxalateRationale for Comparison
Primary H-Bonding Expected strong N+-H···Cl- interactions.Expected strong N+-H···O- (carboxylate) and potentially O-H···O- interactions.The nature and strength of the primary hydrogen bonds dictate the overall packing and stability of the crystal lattice.
Crystal Packing Likely to be dominated by charge-assisted hydrogen bonds and van der Waals forces.Potential for more complex 2D or 3D networks due to the bidentate nature of the oxalate anion.Differences in packing can lead to variations in density, melting point, and mechanical properties.
Solvent Incorporation Possible, depending on the crystallization solvent.The presence of multiple hydrogen bond acceptors on the oxalate may increase the likelihood of solvent incorporation.The presence of solvates (pseudopolymorphs) can significantly impact the stability and handling of the API.
Conformation The conformation of the spirocyclic core will be determined by the packing forces.Comparison with the hydrochloride salt will reveal if the counterion significantly influences the ring conformations.The solid-state conformation can provide insights into the low-energy solution-phase conformations relevant for receptor binding.
Table 2: Framework for Comparative Crystallographic Analysis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, crystallization, and comparative crystallographic analysis of 2,6-diazaspiro[3.5]nonane salts. While specific crystal structure data for this scaffold is not yet in the public domain, the principles of crystal engineering and the detailed protocols presented here offer a clear path for researchers to obtain and interpret this critical information.

The choice between a hydrochloride and an oxalate salt, or indeed other counterions, will depend on the specific properties desired for the final drug product. A systematic study as outlined in this guide will enable drug development professionals to make data-driven decisions, optimizing the solid-state properties of this promising spirocyclic scaffold for therapeutic applications. The resulting crystal structures, when deposited in the Cambridge Structural Database (CSD), will be a valuable contribution to the scientific community[7][8][9][10].

References

  • Childs, S. L., & Zaworotko, M. J. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Crystal Growth & Design, 4(6), 1191–1200. [Link]

  • University of Fribourg. (n.d.). Guide for crystallization. Retrieved February 24, 2026, from [https://www.unifr.ch/chem/files/assets/public/ Crystallography/Guide for crystallization.pdf]([Link] Crystallography/Guide for crystallization.pdf)

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1443–1450. [Link]

  • Dandepally, S. R., et al. (2019). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Chemistry – A European Journal, 25(47), 11033-11039. [Link]

  • Frontier, A. (2026). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Single‐crystal X‐ray structure of the spirocyclic derivative 12. Retrieved February 24, 2026, from [Link]

  • Indian Institute of Science. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. Retrieved February 24, 2026, from [Link]

  • Gawin, R., et al. (2017). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. The Journal of Organic Chemistry, 82(19), 10523-10529. [Link]

  • Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 607-610. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 24, 2026, from [Link]

  • Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 607-610. [Link]

  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Retrieved February 24, 2026, from [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved February 24, 2026, from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

  • Hamza, D., & Blake, M. J. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(10), 1579-1580. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • University of Manchester. (2001). CCDC 159688: Experimental Crystal Structure Determination. Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). 2,6-Diazaspiro[3.5]nonane. CompTox Chemicals Dashboard. [Link]

  • Laughlin, F. A., et al. (2016). Crystal Structure of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine: A Diethylamine Adduct of a Cyclic(alkyl)(amino)carbene. Chapman University Digital Commons. [Link]

  • PubChemLite. (n.d.). 2-azaspiro[3.5]nonane hydrochloride (C8H15N). Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxa-2-azaspiro(3.5)nonane hydrochloride. PubChem Compound Database. [Link]

  • Li, Y., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 21(10), 1383. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate. PubChem Substance Database. [Link]

Sources

The Spiro[3.5]nonane Scaffold: A Comparative Guide to Unlocking Favorable Pharmacokinetic Profiles in Drug Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy and safety, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. The strategic incorporation of three-dimensional structures has emerged as a powerful approach to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the spiro[3.5]nonane scaffold has garnered significant attention for its ability to impart conformational rigidity and favorable drug-like characteristics. This guide provides an in-depth, comparative analysis of the pharmacokinetic profiles of spiro[3.5]nonane drug analogs, supported by experimental data, to illuminate the potential of this unique structural motif.

The Spirocyclic Advantage: Escaping Flatland for Enhanced ADME Properties

The introduction of a spirocyclic core, such as spiro[3.5]nonane, into a drug candidate can profoundly influence its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The inherent three-dimensionality and increased fraction of sp3-hybridized carbons (Fsp3) associated with these scaffolds often lead to:

  • Improved Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, leading to enhanced aqueous solubility.[1]

  • Enhanced Metabolic Stability: The rigid framework can shield metabolically susceptible sites from enzymatic degradation, thereby increasing the compound's half-life.[1]

  • Favorable Lipophilicity: Strategic placement of a spirocenter can fine-tune a molecule's lipophilicity (LogP/LogD), optimizing the balance between membrane permeability and aqueous solubility.

  • Improved Target Engagement: The constrained conformation can pre-organize functional groups for optimal interaction with the biological target, potentially increasing potency and selectivity.[2]

This guide will delve into a case study of 7-azaspiro[3.5]nonane derivatives to provide concrete examples of these advantages.

Comparative Pharmacokinetic Analysis: 7-Azaspiro[3.5]nonane GPR119 Agonists vs. Non-Spirocyclic Analogs

A compelling illustration of the pharmacokinetic benefits of the spiro[3.5]nonane scaffold can be found in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones.[2][3]

Here, we compare the pharmacokinetic profile of a potent 7-azaspiro[3.5]nonane-based GPR119 agonist, Compound 54g , with two non-spirocyclic GPR119 agonists, AR-231453 and APD597 .

Table 1: Comparative Pharmacokinetic Parameters of GPR119 Agonists (Oral Administration in Rats)

CompoundScaffoldDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Reference
Compound 54g 7-Azaspiro[3.5]nonane108334.088466.1[4]
AR-231453 Non-Spirocyclic10~85 (0.25 µM)1.02631.1[3]
APD597 Non-SpirocyclicNot available in rats----[3]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life. Note: APD597 data in rats is not publicly available; however, it progressed to clinical trials, suggesting a more favorable profile than AR-231453.

The data clearly demonstrates the superior pharmacokinetic profile of the spiro[3.5]nonane analog, Compound 54g. It exhibits a significantly higher plasma exposure (AUC) and a longer half-life compared to the non-spirocyclic AR-231453. This enhanced profile is crucial for achieving sustained therapeutic concentrations and potentially allows for less frequent dosing. The improved metabolic stability and favorable physicochemical properties conferred by the spirocyclic scaffold are likely key contributors to this superior performance.

Experimental Workflows: A Foundation of Trustworthiness

The reliability of pharmacokinetic data hinges on robust and well-validated experimental protocols. Below are detailed methodologies for conducting preclinical pharmacokinetic studies and the subsequent bioanalytical quantification of drug candidates in plasma.

In Vivo Pharmacokinetic Study Protocol in Sprague-Dawley Rats

This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of a novel compound after oral administration.

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_post Analysis Acclimatization Animal Acclimatization (Min. 3 days, controlled environment) Fasting Overnight Fasting (Approx. 12 hours, free access to water) Acclimatization->Fasting Grouping Randomization into Groups (e.g., n=3-6 per group) Fasting->Grouping Dosing Oral Gavage Administration (e.g., 10 mg/kg in a suitable vehicle) Blood_Collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose) Dosing->Blood_Collection Plasma_Processing Plasma Separation (Centrifugation of blood samples) Blood_Collection->Plasma_Processing Storage Plasma Sample Storage (-80°C until analysis) Bioanalysis LC-MS/MS Quantification Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Non-compartmental analysis) Bioanalysis->PK_Analysis

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory conditions for a minimum of three days to reduce stress-related physiological variations.

  • Fasting: Animals are fasted overnight (approximately 12 hours) prior to dosing to ensure gastric emptying and minimize variability in drug absorption. Water is provided ad libitum.

  • Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: The resulting plasma samples are stored at -80°C until bioanalysis.

Bioanalytical Method for Quantification in Rat Plasma using LC-MS/MS

Accurate quantification of the drug in plasma is critical for determining the pharmacokinetic parameters. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Thawing Thaw Plasma Samples Spiking Spike with Internal Standard (IS) Thawing->Spiking Precipitation Protein Precipitation (e.g., with acetonitrile) Spiking->Precipitation Centrifugation Centrifuge to Pellet Proteins Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject Sample onto LC Column Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Area Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: General workflow for the bioanalysis of plasma samples using LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of a solution of the internal standard (a structurally similar compound) in acetonitrile.

    • Vortex the mixture for 1 minute to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.[5][6][7]

  • LC-MS/MS Conditions (Typical):

    • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5]

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[6]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the analyte in spiked plasma standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the utility of the spiro[3.5]nonane scaffold as a valuable tool in modern drug discovery. The case study of 7-azaspiro[3.5]nonane GPR119 agonists demonstrates a clear pharmacokinetic advantage over non-spirocyclic counterparts, highlighting the potential for this structural motif to deliver drug candidates with improved ADME properties.

The provided experimental protocols offer a framework for the reliable evaluation of the pharmacokinetic profiles of novel spiro[3.5]nonane analogs. As the field of medicinal chemistry continues to embrace three-dimensionality, the systematic exploration and application of spirocyclic scaffolds like spiro[3.5]nonane will undoubtedly play a crucial role in the development of the next generation of therapeutics. Further research should focus on expanding the library of spiro[3.5]nonane derivatives and conducting head-to-head comparative studies with their non-spirocyclic bioisosteres to further delineate the structure-pharmacokinetic relationships.

References

  • Patil, M., Casari, I., Thapa, D., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy, 177, 117077. [Link]

  • Lin, H.-H., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Patil, M., et al. (2026). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. ResearchGate. [Link]

  • Kato, M., et al. (2018). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Cancer Drug Dacarbazine in Rats. Biological and Pharmaceutical Bulletin, 41(7), 1046-1052. [Link]

  • Li, Y., et al. (2025). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Molecules, 30(22), 4889. [Link]

  • van de Merbel, N. C. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(1), 59-71. [Link]

  • Veber, D. F., et al. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. [Link]

  • Nakajima, H., et al. (2025). Pharmacological Profile of NCP-322, a Novel G Protein-Coupled Receptor 119 Agonist, as an Orally Active Therapeutic Agent for Type 2 Diabetes Mellitus. Biological and Pharmaceutical Bulletin, 48(1), 65-74. [Link]

  • Al-Rashidi, A. M., et al. (2024). Pharmacokinetic profiling of new antidiabetic compounds. International Journal of Advanced Biochemistry Research, 8(4), 239-244. [Link]

  • Treven, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. ACS Omega, 8(28), 25281-25292. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). A Bioanalytical Method for Eliglustat Quantification in Rat Plasma. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Azaspiro(3.5)nonane. PubChem. Retrieved from [Link]

  • Iaroshenko, V. O., & Sosnovskikh, V. Y. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38. [Link]

  • Kumar, A., et al. (2012). Bioanalytical Method Development, Validation and Quantification of Metaxalone in Rat Plasma by Liquid Chromatography Tandem Mass Spectrometry. Journal of Bioanalysis & Biomedicine, 4(2), 23-28. [Link]

  • Reddy, G. S., et al. (2023). Bioanalytical Method Development Of Tirzepatide In Rat Plasma Using Lixisenatide As Internal Standard Using Liquid Chromatograph. Frontiers in Health Informatics, 12(1), 1-8. [Link]

Sources

A Senior Application Scientist's Guide to Validating Spirocyclic Bioisosteres in hERG Channel Assays

Author: BenchChem Technical Support Team. Date: February 2026

In modern medicinal chemistry, the quest to design safer, more effective therapeutics is a paramount challenge. One of the most significant hurdles in early-stage drug discovery is mitigating off-target effects, particularly cardiotoxicity mediated by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes (TdP). Consequently, early and accurate assessment of a compound's hERG liability is not just a scientific necessity but a regulatory mandate under guidelines like the ICH S7B and E14.

This guide provides an in-depth comparison of methodologies for validating a key strategy used to circumvent hERG liability: the use of spirocyclic bioisosteres. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to this critical safety assessment.

The Rationale: Why Spirocyclic Bioisosteres?

Bioisosteric replacement is a powerful strategy in drug design used to modulate a molecule's physicochemical and pharmacokinetic properties while retaining its desired biological activity. Spirocycles—aliphatic systems containing two rings connected by a single "spiro" atom—have emerged as particularly effective bioisosteres for mitigating hERG risk.

The rationale for their effectiveness often lies in two key areas:

  • Reduction of Lipophilicity: Many hERG blockers are highly lipophilic and basic. The unique three-dimensional and rigid structure of spirocycles can reduce a compound's overall lipophilicity (logP/logD) and disrupt the key pharmacophoric features recognized by the hERG channel's promiscuous binding site, thereby decreasing binding affinity.

  • Modulation of Basicity (pKa): The introduction of a spirocyclic scaffold can alter the pKa of nearby basic nitrogen atoms, a common feature in hERG-blocking compounds. Lowering the basicity can significantly reduce hERG inhibition.

However, proposing a spirocyclic modification is only the first step. Rigorous, multi-platform experimental validation is required to confirm that the designed analogue is indeed safer.

The Validation Workflow: A Multi-Tiered Approach

A robust validation strategy for a spirocyclic bioisostere involves a tiered approach, starting with rapid, high-throughput methods and progressing to the gold-standard functional assay. This ensures that resources are used efficiently, with only the most promising candidates advancing to more labor-intensive and costly assays.

G cluster_0 Early Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical & Regulatory In_Silico In Silico Models (Predictive Filtering) HTS_Assays High-Throughput Assays (Binding / Fluorescence) In_Silico->HTS_Assays Prioritize Compounds APC Automated Patch Clamp (APC) (Functional Confirmation & SAR) HTS_Assays->APC Confirm Hits MPC Manual Patch Clamp (MPC) (Gold-Standard Validation) APC->MPC Definitive Characterization

Caption: Tiered hERG validation workflow.

Comparison of hERG Assay Platforms

The choice of assay is critical and depends on the stage of the drug discovery program. Each method offers a different balance of throughput, cost, and physiological relevance.

Assay PlatformPrincipleThroughputCostKey AdvantageCausality & Limitations
In Silico Models Computational QSAR and pharmacophore modeling to predict hERG binding potential based on chemical structure.Very HighLowRapid, cost-effective screening of virtual libraries before synthesis.Predictive, not a direct measurement. Accuracy depends heavily on the training dataset. Cannot account for complex biological interactions.
Binding Assays Competitive displacement of a radiolabeled or fluorescent tracer from hERG channels in a membrane preparation.HighModerateHigh-throughput capability makes it suitable for screening large compound libraries.Non-functional; does not measure channel block. Prone to false positives/negatives due to displacement from non-channel sites.
Automated Patch Clamp (APC) Planar patch clamp electrophysiology measuring ion flow through hERG channels in whole cells.Medium-HighHighProvides direct functional data on channel inhibition with good throughput for lead optimization.Can be sensitive to compound precipitation and recording instability. May have different voltage protocols affecting IC50.
Manual Patch Clamp "Gold standard" whole-cell patch clamp electrophysiology.LowVery HighMost accurate and detailed characterization of drug-channel interaction, including state-dependence.Low throughput, labor-intensive, and requires highly skilled personnel. Reserved for key compounds.

Experimental

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diazaspiro[3.5]nonane
Reactant of Route 2
2,6-Diazaspiro[3.5]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.